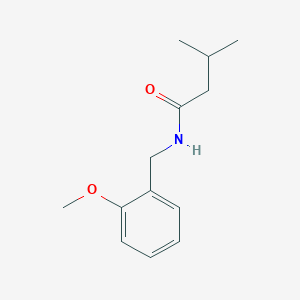
2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide is a complex organic compound that features a pyridine ring substituted with cyano, ethyl, and dimethyl groups, as well as a sulfanyl group and a diethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, solvent-free methods and recyclable catalysts are often employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Applications De Recherche Scientifique
2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Shares the pyridine ring and cyano group but lacks the sulfanyl and diethylacetamide moieties.
tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar pyridine structure but with a tert-butoxycarbonyl group instead of the sulfanyl and diethylacetamide groups.
Uniqueness
2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-6-13-11(4)14(9-17)16(18-12(13)5)21-10-15(20)19(7-2)8-3/h6-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJXMTDTWPOLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC(=O)N(CC)CC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)



![[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)
![1-methyl-N-[4-[(1-methylcyclopentanecarbonyl)amino]phenyl]cyclopentane-1-carboxamide](/img/structure/B5886665.png)


![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)

